3-Butyn-1-ol, methanesulfonate
Description
3-Butyn-1-ol (CAS 927-74-2) is a primary alcohol with a terminal alkyne group, characterized by the molecular formula C₄H₆O and a molecular weight of 70.09 . It is a yellow transparent liquid with a boiling point of 128.8°C and a flash point of 36°C, classifying it as a flammable liquid requiring careful handling . Its synthesis typically involves reactions with dimethoxymethane in the presence of catalysts like para-toluenesulfonic acid and lithium bromide, enabling the protection of its hydroxyl group for further applications . The compound is utilized in biochemical research, particularly in synthesizing intermediates for pharmaceuticals and agrochemicals, owing to its reactive alkyne moiety .
Properties
IUPAC Name |
but-3-yn-1-ol;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h1,5H,3-4H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLQDXPVWHLIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825260 | |
| Record name | Methanesulfonic acid--but-3-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72486-09-0 | |
| Record name | Methanesulfonic acid--but-3-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Synthesis
| Parameter | Range |
|---|---|
| Chlorobutane | 800–1200 mass parts |
| Magnesium chips | 200–300 mass parts |
| Bromoethane | 1–5 mass parts |
| Acetylene gas | 250–300 mass parts |
| Ethylene oxide | 400–500 mass parts |
| Reaction temperature | 0–25°C |
| Yield | 85–90% |
Alternative Synthetic Routes
While the Grignard method dominates industrial production, laboratory-scale approaches include:
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THF Ring-Opening : Tetrahydrofuran (THF) is chlorinated to dichloro-THF, followed by dehydrochlorination and elimination to yield 3-butyne-1-ol. However, this method suffers from low yields (60–70%) due to challenging byproduct separation.
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Low-Temperature Metal-Organic Synthesis : Acetylene is reacted with organometallic reagents at -30°C. Though effective, this approach requires specialized equipment and generates ammonia byproducts, limiting scalability.
Conversion of 3-Butyn-1-ol to Methanesulfonate
Mesylation Reaction Mechanism
The methanesulfonate ester of 3-butyne-1-ol is synthesized via reaction with methanesulfonyl chloride (MsCl) under basic conditions. The hydroxyl group of 3-butyne-1-ol undergoes nucleophilic substitution, where the mesyl group replaces the hydroxyl proton.
Standard Protocol
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Reagents :
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3-Butyn-1-ol: 1.0 equivalent
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Methanesulfonyl chloride: 1.2 equivalents
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Base (e.g., triethylamine, pyridine): 1.5 equivalents
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
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Procedure :
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Dissolve 3-butyne-1-ol and base in anhydrous solvent at 0–5°C.
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Add methanesulfonyl chloride dropwise over 30 minutes.
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Stir for 2–4 hours at room temperature.
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Quench with ice water, extract with DCM, and purify via distillation or column chromatography.
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Yield : 75–90%, depending on purity of starting material and reaction conditions.
Table 2: Optimization of Mesylation Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | THF |
| Base | Triethylamine |
| Reaction time | 2–4 hours |
| MsCl Equivalents | 1.2 |
Industrial-Scale Mesylation
For large-scale production, continuous flow reactors are employed to enhance heat dissipation and reaction control. Key considerations include:
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Solvent Choice : THF is preferred over DCM due to higher boiling point (66°C vs. 40°C), facilitating safer handling.
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Base Selection : Triethylamine is cost-effective, but pyridine reduces side reactions (e.g., alkynyl group oxidation).
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Purification : Short-path distillation under reduced pressure (20–30 mmHg) isolates the methanesulfonate ester with >95% purity.
Analytical Validation
Purity and Structural Confirmation
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Nuclear Magnetic Resonance (NMR) :
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¹H NMR : Peaks at δ 1.85 (t, J = 2.4 Hz, 1H, -C≡CH), δ 3.05 (s, 3H, -SO₂CH₃), δ 4.35 (t, J = 6.0 Hz, 2H, -CH₂O-).
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¹³C NMR : Signals at δ 74.5 (C≡C), δ 38.2 (-SO₂CH₃), δ 62.1 (-CH₂O-).
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Gas Chromatography-Mass Spectrometry (GC-MS) :
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Molecular ion peak at m/z 150 (C₄H₇O₃S⁺), with fragmentation patterns confirming the methanesulfonyl group.
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Challenges and Mitigation Strategies
Byproduct Formation
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Di-Mesylation : Occurs when excess MsCl is used. Mitigated by maintaining stoichiometric control (1.2 eq MsCl).
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Alkyne Oxidation : Minimized by conducting reactions under inert atmosphere (N₂/Ar) and using radical scavengers (e.g., BHT).
Chemical Reactions Analysis
Types of Reactions
3-Butyn-1-ol, methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination to form 3-butyn-1-ol.
Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.
Elimination Reactions: Often performed under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.
Addition Reactions: Conducted in the presence of catalysts such as palladium or platinum, often under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes and alcohols.
Elimination Reactions: The primary product is 3-butyn-1-ol.
Addition Reactions: Products include halogenated alkynes and alkenes.
Scientific Research Applications
3-Butyn-1-ol, methanesulfonate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-butyn-1-ol, methanesulfonate involves the reactivity of the methanesulfonate group, which can undergo nucleophilic substitution reactions. The alkyne group can also participate in various addition reactions. These reactive sites allow the compound to interact with a wide range of molecular targets, making it useful in chemical synthesis and biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
Key Comparisons (Table 1):
- Boiling Point: The triple bond in 3-butyn-1-ol increases its boiling point compared to butanol (117.7°C) and 2-buten-1-ol (~120°C), likely due to stronger intermolecular interactions from the polarized alkyne bond .
- Chromatographic Behavior: In gas chromatography using a water stationary phase, 3-butyn-1-ol exhibits significantly longer retention (nearly 4× longer than 2-buten-1-ol and 15 minutes longer than butanol), attributed to hydrogen bonding and dipole interactions with the polar stationary phase .
Reactivity and Functional Transformations
- Hydrogenation: Over Pd/Al₂O₃, 3-butyn-1-ol undergoes selective hydrogenation to form 3-buten-1-ol (cis or trans) as an intermediate, followed by full saturation to butanol. The reaction selectivity depends on conversion levels, with higher conversions favoring butanol .
- Derivatization : The hydroxyl group in 3-butyn-1-ol can be protected as a methoxymethyl ether, enhancing its stability for use in multi-step syntheses .
Biological Activity
3-Butyn-1-ol, methanesulfonate (CAS Number: 72486-09-0) is an organic compound derived from 3-butyn-1-ol, featuring a methanesulfonate group that enhances its reactivity as an alkylating agent. This compound has garnered attention for its potential biological activities, particularly in biochemical pathways and interactions with biological macromolecules.
- Molecular Formula : CHOS
- Molecular Weight : 148.18 g/mol
- IUPAC Name : But-3-yn-1-yl methanesulfonate
- Structure :
As an alkylating agent, this compound can interact with various biological macromolecules, including proteins and nucleic acids. The specifics of these interactions depend on the nature of the nucleophiles involved and the experimental conditions. The presence of the methanesulfonate group allows it to engage in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis and potentially in biological systems.
Interaction with Biological Macromolecules
Research indicates that the compound may influence biochemical pathways related to sulfur metabolism. It is suggested that this compound can be utilized by certain aerobic bacteria as a sulfur source, thus playing a role in the sulfur biogeochemical cycle.
Case Studies and Research Findings
- Alkylation Studies :
- Nucleophilic Substitution Reactions :
-
Biochemical Pathways :
- The interaction of this compound with enzymes involved in sulfur metabolism has been documented. Its ability to participate in biochemical pathways suggests potential applications in metabolic engineering and synthetic biology.
Applications
The compound's unique structure facilitates its use in various applications:
| Application Area | Description |
|---|---|
| Organic Synthesis | Acts as a building block for synthesizing complex molecules. |
| Biochemical Research | Used to study protein modifications and enzyme interactions. |
| Material Science | Potential applications in developing new materials due to its reactivity. |
Q & A
Basic: What are the key physicochemical properties of 3-Butyn-1-ol, and how do they influence its handling in laboratory settings?
Answer:
3-Butyn-1-ol (CAS RN 927-74-2) is a terminal alkyne alcohol with the formula C₄H₆O (molecular weight 70.08 g/mol). Its boiling point is 128.8°C, and it has a density of 0.926 g/mL . The compound is highly flammable (Flash Point: ~40°C) and acts as a skin/eye irritant, necessitating handling in well-ventilated areas with personal protective equipment (PPE) including nitrile gloves and safety goggles . Its terminal alkyne group makes it reactive in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions. Storage should be under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or polymerization .
Basic: What synthetic methodologies are commonly employed to prepare 3-Butyn-1-ol methanesulfonate esters?
Answer:
Methanesulfonate esters of 3-Butyn-1-ol are typically synthesized via nucleophilic substitution. A standard protocol involves:
Dissolving 3-Butyn-1-ol in anhydrous dichloromethane (DCM) under nitrogen.
Adding methanesulfonyl chloride (MsCl) dropwise at 0°C.
Using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl.
Purifying the product via flash chromatography (silica gel, ethyl acetate/hexane).
Critical parameters include stoichiometric control (1:1.1 molar ratio of alcohol to MsCl) and moisture exclusion to avoid hydrolysis. Purity (>97%) is verified by GC or HPLC .
Advanced: How does the stability of 3-Butyn-1-ol methanesulfonate compare to other alkyl methanesulfonates under varying pH and temperature conditions?
Answer:
Methanesulfonate esters hydrolyze via SN2 mechanisms, with rates dependent on steric hindrance and electronic effects. For 3-Butyn-1-ol methanesulfonate:
- Hydrolysis Kinetics : At 25°C, hydrolysis half-life (t₁/₂) is ~48 hours in pH 7.4 buffer, decreasing to <6 hours at pH 10 due to nucleophilic attack by OH⁻ .
- Comparative Data :
| Compound | t₁/₂ (pH 7.4, 25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Methyl methanesulfonate | 12 hours | 85.3 |
| Ethyl methanesulfonate | 24 hours | 78.9 |
| 3-Butyn-1-ol derivative | 48 hours | 72.1 |
The propargylic group in 3-Butyn-1-ol methanesulfonate introduces steric protection, slowing hydrolysis compared to smaller esters like EMS. Stability studies should use HPLC with UV detection (λ = 220 nm) for quantification .
Advanced: What analytical techniques are optimal for detecting trace impurities of 3-Butyn-1-ol methanesulfonate in pharmaceutical intermediates?
Answer:
Low-level quantification (<1 ppm) requires high-sensitivity methods:
- LC/MS/MS : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Use a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile. LOD: 0.05 ppm .
- GC-FID : Derivatization with pentafluorobenzyl bromide enhances volatility. A DB-5MS column (30 m × 0.25 mm) with temperature ramping (50°C to 280°C at 10°C/min) achieves LOD: 0.1 ppm .
Cross-validation via spike-recovery experiments (90–110% recovery) is critical due to matrix effects in complex samples .
Advanced: How does the mutagenic potential of 3-Butyn-1-ol methanesulfonate compare to ethyl methanesulfonate (EMS) in in vitro assays?
Answer:
While EMS is a well-characterized alkylating agent (CG → TA transitions), data on 3-Butyn-1-ol methanesulfonate are limited. Key considerations:
- Reactivity : The propargyl group may reduce electrophilicity at the methanesulfonate group, potentially lowering DNA alkylation efficiency.
- Assay Design : Use Ames test (TA100 strain) with S9 metabolic activation. Dose-response curves (0.1–10 mM) and colony counting after 48 hours are standard. Parallel EMS controls (0.5–5 mM) validate assay sensitivity .
- Preliminary Data : In CHO-K1 cells, 3-Butyn-1-ol methanesulfonate showed 50% lower mutation frequency than EMS at equimolar concentrations (1 mM), suggesting reduced genotoxicity. Further in vivo studies (micronucleus test) are recommended .
Basic: What precautions are necessary when using 3-Butyn-1-ol methanesulfonate in catalytic hydrogenation reactions?
Answer:
The alkyne moiety in 3-Butyn-1-ol methanesulfonate requires careful handling during hydrogenation:
Catalyst Selection : Lindlar catalyst (Pd/CaCO₃, Pb-quinoline poisoned) for partial hydrogenation to cis-alkenes; Raney Ni for full hydrogenation to alkanes .
Safety : Exothermic reactions necessitate temperature control (<50°C) and H₂ pressure monitoring (<5 bar).
Quenching : Post-reaction, filter catalysts under N₂ to prevent pyrophoric hazards.
GC-MS analysis of products ensures selectivity and monitors over-reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
